molecular formula C13H17NO2 B084492 1-Benzylpiperidine-4-carboxylic acid CAS No. 10315-07-8

1-Benzylpiperidine-4-carboxylic acid

Cat. No. B084492
CAS RN: 10315-07-8
M. Wt: 219.28 g/mol
InChI Key: ZMVSVQMWFTZSJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions. For example, the preparation of 2,4piperidinedione-3-carboxylic acid derivatives involves a Dieckmann reaction, highlighting a method that could be adapted for synthesizing structures similar to 1-Benzylpiperidine-4-carboxylic acid (Ibenmoussa et al., 1998).

Molecular Structure Analysis

Analysis of molecular structures through experiments and theoretical studies plays a crucial role in understanding the properties of compounds. For instance, studies on the functionalization reactions of related carboxylic acids and their derivatives with diamines provide insights into molecular interactions and structural outcomes (Yıldırım et al., 2005).

Chemical Reactions and Properties

1-Benzylpiperidine-4-carboxylic acid's chemical properties can be inferred from studies on similar compounds. For example, the electrochemical oxidation of alcohols and aldehydes to carboxylic acids using mediators shows the reactivity and potential transformations of carboxylic acid derivatives (Rafiee et al., 2018).

Physical Properties Analysis

The physical properties of a compound like 1-Benzylpiperidine-4-carboxylic acid are essential for its application in various fields. Although specific studies on this compound are not directly cited, research on similar compounds, such as the examination of hydrogen bonding and pi-pi interactions in related carboxylic acids, provides valuable insights into physical properties relevant to 1-Benzylpiperidine-4-carboxylic acid (Titi & Goldberg, 2009).

Scientific Research Applications

  • Synthesis of Pharmaceutical Compounds : 1-Benzylpiperidine-4-carboxaldehyde, a derivative of 1-Benzylpiperidine-4-carboxylic acid, is used in the synthesis of Donepezil Hydrochloride, a medication used to treat Alzheimer's disease (H. Bing, 2005).

  • Preparation of Benzo[b][1,6]naphthyridines and Benzo[b][1,7]naphthyridines : The compound is used in Pfitzinger and Friedlander syntheses for preparing 'azaacridines,' which are important in pharmaceutical research (Qingping Chen & L. Deady, 1993).

  • Electrochemical Oxidation Catalysis : In studies related to the oxidation of alcohols and aldehydes to carboxylic acids, similar piperidine derivatives have been used as mediators. This has applications in synthesizing compounds like levetiracetam, used in epilepsy treatment (M. Rafiee et al., 2018).

  • Material Science Applications : Piperidine derivatives, including those related to 1-Benzylpiperidine-4-carboxylic acid, are used in material science for creating stable and efficient probes in electron spin resonance and fluorescence quenching studies (C. Toniolo et al., 1998).

  • Microbial Mechanisms of Tolerance to Weak Acid Stress : Research on carboxylic acids, including derivatives of 1-Benzylpiperidine-4-carboxylic acid, contributes significantly to understanding microbial adaptation to weak acid stress. This has implications in medicine, food safety, and environmental studies (N. Mira & Miguel C. Teixeira, 2013).

  • Synthesis of Natural Products and Pharmaceuticals : Piperidine derivatives are used as synthetic intermediates in the synthesis of natural products and compounds with pharmacological interest (Samir Ibenmoussa et al., 1998).

properties

IUPAC Name

1-benzylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVSVQMWFTZSJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405802
Record name 1-benzylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylpiperidine-4-carboxylic acid

CAS RN

10315-07-8
Record name 1-(Phenylmethyl)-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10315-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-benzylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzylpiperidine-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzylpiperidine-4-carboxylic acid
Reactant of Route 2
1-Benzylpiperidine-4-carboxylic acid
Reactant of Route 3
1-Benzylpiperidine-4-carboxylic acid

Citations

For This Compound
12
Citations
DG van Greunen, CJ van der Westhuizen… - European Journal of …, 2019 - Elsevier
… The filtrate was collected, and the solvent was evaporated in vacuo to afford 1-benzylpiperidine-4-carboxylic acid 9, as an off-white solid (98%) which was used as is without any further …
Number of citations: 23 www.sciencedirect.com
V Aranapakam, JM Davis, GT Grosu… - Journal of medicinal …, 2003 - ACS Publications
… )-1-benzylpiperidine-4-carboxylic acid ethyl ester was … )-1-benzylpiperidine-4-carboxylic acid ethyl ester (5.0 g, 11.9 … )-1-benzylpiperidine-4-carboxylic acid was dried at 50 C and …
Number of citations: 104 pubs.acs.org
DG van Greunen, W Cordier, M Nell… - European Journal of …, 2017 - Elsevier
… 5,6-Dimethoxy-1-indanone 5 was brominated affording the α-brominated indanone 64 in 81% yield, subsequent displacement of the halogen with 1-benzylpiperidine-4-carboxylic acid …
Number of citations: 44 www.sciencedirect.com
MJ Krunić, JZ Penjišević, RV Suručić, S Šegan… - Journal of Molecular …, 2023 - Elsevier
… 7a-g were then prepared in moderate yields by reductive amination of N-benzylpiperidone 5 with amines 4a-g, while N-acylation of 4a-f with 1-benzylpiperidine-4-carboxylic acid 6, …
Number of citations: 3 www.sciencedirect.com
W Huang, L Tang, Y Shi, S Huang, L Xu… - Bioorganic & medicinal …, 2011 - Elsevier
A novel series of quinoxaline derivatives, as Multi-Target-Directed Ligands (MTDLs) for AD treatment, were designed by lending the core structural elements required for H 3 R …
Number of citations: 85 www.sciencedirect.com
S Ananthan, SK Saini, G Zhou, JV Hobrath… - Journal of medicinal …, 2014 - ACS Publications
… This compound was prepared from 1-benzylpiperidine-4-carboxylic acid and 4-(4-(2-(tert-butyl)-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butan-1-amine according to general …
Number of citations: 45 pubs.acs.org
E Guntz, H Dumont, C Roussel, D Gall… - The Journal of the …, 2005 - pubs.asahq.org
… The first intermediate, ie , 4-[(1-oxopropyl) phenylamine]-1-benzylpiperidine-4-carboxylic acid methyl ester, has been obtained in five steps from N -benzylpiperidinone.38After N -…
Number of citations: 115 pubs.asahq.org
D Manetti, L Di Cesare Mannelli, S Dei… - Journal of medicinal …, 2005 - ACS Publications
… 1-Benzylpiperidine-4-carboxylic acid pentadecylamide (57). To N-benzylisonipecotic acid 56 41 (0.55 g; 2.1 mmol) in CHCl 3 , cooled to 0 C and under nitrogen was added 0.39 mL (…
Number of citations: 8 pubs.acs.org
EA Krafft, A Kurt, A Maier, AW Thomas, D Zimmerli - Synthesis, 2005 - thieme-connect.com
… A solution of rac-4-(2-amino-1-phenylethyl)-1-benzylpiperidine-4-carboxylic acid ethyl ester (2.9 g, 8 mmol) in toluene (30 mL) was heated under reflux for 4 h. After cooling to rt and …
Number of citations: 11 www.thieme-connect.com
C Wang, YF Zhang, S Guo, Q Zhao… - Journal of Medicinal …, 2020 - ACS Publications
… To a suspension of 1-benzylpiperidine-4-carboxylic acid (500 mg, 2.3 mmol) in CH 2 Cl 2 (10 mL) was added oxalyl chloride (212 μL, 2.5 mmol) at rt. After stirring at this temperature for …
Number of citations: 9 pubs.acs.org

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